molecular formula C6H7NO3S B2786590 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid CAS No. 68104-03-0

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid

Cat. No.: B2786590
CAS No.: 68104-03-0
M. Wt: 173.19
InChI Key: RUXSNFPDNUJKLO-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and an oxo group, along with an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiazole derivatives .

Scientific Research Applications

    Biology: Thiazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and antiviral agents.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, have been explored in preclinical studies.

    Industry: Thiazole derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid is unique due to the presence of both a methyl group and an oxo group on the thiazole ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-4-3-11-6(10)7(4)2-5(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSNFPDNUJKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-03-0
Record name 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid
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